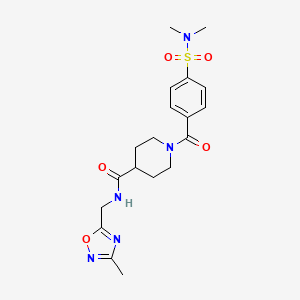

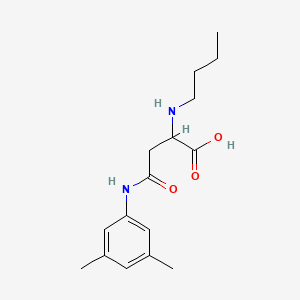

4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Novel Synthetic Pathways and Antagonistic Properties

Research on compounds structurally related to 4-(6-Methoxy-3-tosylquinolin-4-yl)morpholine has led to the development of novel synthetic pathways for quinolone and quinoline derivatives. These compounds, such as 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline derivatives, have been identified as potent 5HT1B antagonists. This discovery is significant for the development of therapeutic agents targeting serotonin receptors, illustrating the chemical versatility and potential pharmacological applications of these quinoline derivatives (Carey L Horchler et al., 2007).

Organocatalytic Synthesis and Fluorescent Labeling

Further research has explored the organocatalytic domino reactions involving quinoline derivatives for the efficient synthesis of 1,4-dihydroquinolines and 4H-chromenes. These compounds are valuable for their synthetic utility in medicinal chemistry and materials science (Junwei Wang et al., 2020). Additionally, 6-Methoxy-4-quinolone has been highlighted for its strong fluorescence in a wide pH range, making it a novel fluorophore suitable for biomedical analysis and fluorescent labeling (Junzo Hirano et al., 2004).

Anticancer Properties and Blood-Brain Barrier Penetration

Another area of interest is the development of quinoline derivatives as anticancer agents. Studies have shown that certain quinoline analogs, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibit potent apoptosis-inducing properties and high blood-brain barrier penetration, marking them as potential candidates for anticancer drug development (N. Sirisoma et al., 2009).

Tubulin Polymerization Inhibition

Research has also identified 4-(N-Cycloamino)phenylquinazolines, derived from the modification of the tetrahydroquinoline moiety, as new tubulin-polymerization inhibitors targeting the colchicine site. These compounds show significant cytotoxic activity and potential as therapeutic agents in cancer treatment due to their ability to disrupt microtubule formation and induce cell cycle arrest (Xiao-Feng Wang et al., 2014).

Mechanism of Action

Target of Action

It is known that quinoline derivatives, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .

Biochemical Pathways

It is known that morpholinyl-bearing arylsquaramides can modulate lysosomal ph, which is an important modulator for many cellular processes .

Result of Action

It is known that morpholinyl-bearing arylsquaramides can disrupt the homeostasis of lysosomal ph and inactivate lysosomal cathepsin b enzyme .

properties

IUPAC Name |

4-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-15-3-6-17(7-4-15)28(24,25)20-14-22-19-8-5-16(26-2)13-18(19)21(20)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTAYTILQPOVTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopentyl-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2838743.png)

![Methyl 4-(2-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2838744.png)

![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)

![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)

![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)